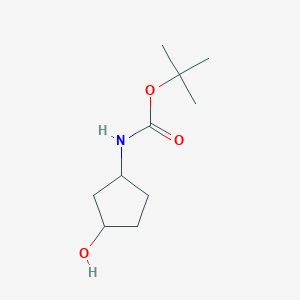

tert-Butyl (3-hydroxycyclopentyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-hydroxycyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207729-04-2 | |

| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (3-hydroxycyclopentyl)carbamate CAS number

An in-depth technical guide on tert-Butyl (3-hydroxycyclopentyl)carbamate necessitates a clear distinction of its stereoisomers, as the spatial arrangement of the hydroxyl and carbamate groups on the cyclopentyl ring leads to different chemical and biological properties. Each stereoisomer is uniquely identified by its Chemical Abstracts Service (CAS) number.

Stereoisomers and CAS Numbers

The stereochemistry of the substituents on the cyclopentane ring is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the following distinct isomers:

| Stereoisomer | CAS Number |

| tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 |

| tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 225641-84-9 |

| tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | 154737-89-0 |

| rac-tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | 207729-04-2 |

| rel-tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 207729-03-1 |

To provide a comprehensive technical whitepaper, this document will focus on tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS: 167465-99-8) , a commonly referenced stereoisomer.

Physicochemical Properties

A summary of the key physicochemical properties for tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is presented below.

| Property | Value | Reference |

| Molecular Formula | C10H19NO3 | |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98.0% | [2] |

| Density | 1.08 g/cm³ | [2] |

| Boiling Point | 321 °C | [2] |

| Storage Temperature | 2-8 °C, sealed in a dry environment |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate are not extensively available in the public domain, a general synthetic approach involves the protection of an amino group as a tert-butoxycarbonyl (Boc) carbamate. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis would likely start from a chiral cyclopentane derivative containing amino and hydroxyl groups at the desired positions. The key step is the selective protection of the amino group.

Experimental Protocol (Hypothetical)

-

Reaction Setup : To a solution of (1S,3R)-3-aminocyclopentanol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add a base, for example, triethylamine (TEA). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Addition of Protecting Group : Di-tert-butyl dicarbonate ((Boc)2O), dissolved in the same solvent, is added dropwise to the stirred solution.

-

Reaction Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up and Purification : Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate.

Safety Information

Based on available data, tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is classified with the following hazard statements:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H332 : Harmful if inhaled.

-

H335 : May cause respiratory irritation.

Precautionary statements for handling this compound include:

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activity, mechanism of action, or involvement in signaling pathways for tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate. Carbamate-containing molecules are a diverse class of compounds with a wide range of biological activities, and this particular compound may serve as a building block in the synthesis of more complex, biologically active molecules. Further research is required to elucidate its specific biological roles.

Logical Relationship of Physicochemical Properties and Handling

The physicochemical properties of a compound directly inform its proper handling and storage procedures, which are encapsulated in the safety data.

References

A Comprehensive Technical Guide to tert-Butyl (3-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and applications of tert-Butyl (3-hydroxycyclopentyl)carbamate. This versatile building block is of significant interest in medicinal chemistry and drug development due to its role as a protected amino alcohol, enabling the construction of more complex molecular architectures.

Core Chemical and Physical Properties

This compound is a carbamate-protected derivative of 3-aminocyclopentanol. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactivity in multi-step syntheses. The compound exists as several stereoisomers, and its properties can vary depending on the specific isomeric form.

General Properties

The fundamental properties of the parent structure are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Appearance | Solid, Off-white | [3] |

Physicochemical Data of Stereoisomers

Quantitative physicochemical properties often depend on the specific stereoisomer. The data available for various isomers are presented below.

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| General/Unspecified | 1154870-59-3 | N/A | N/A | 1.08±0.1 (Predicted)[1] |

| (1S,3R)-isomer | 167465-99-8 | N/A | 321[4] | 1.08[4] |

| (1S,3S)-isomer | 154737-89-0 | N/A | N/A | N/A |

| (1R,3R)-isomer | 1290191-64-8 | N/A | N/A | N/A |

| (1R,3S)-isomer | 225641-84-9 | N/A | N/A | N/A |

Note: Data for all properties are not available for every isomer in the provided search results.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR: A proton NMR spectrum would be expected to show a characteristic singlet at approximately 1.44 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[5] Multiplets between 3.90 and 4.10 ppm would represent the cyclopentyl ring protons adjacent to the carbamate and hydroxyl groups, while a broad singlet around 5.20 ppm would indicate the hydroxyl proton.[5]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad peak around 3350 cm⁻¹ for the O-H stretch of the alcohol, a strong peak around 1700 cm⁻¹ for the C=O stretch of the carbamate, and a peak near 1250 cm⁻¹ corresponding to the C-O stretch.[5]

-

Mass Spectrometry: GC-MS data is available for the (1S,3S)-isomer, confirming its molecular weight and fragmentation pattern.[2]

Experimental Protocols

General Synthesis of this compound

The most common synthetic route involves the protection of a 3-aminocyclopentanol precursor with di-tert-butyl dicarbonate (Boc₂O).[5] This reaction is a standard procedure for introducing the Boc protecting group onto an amine.

Methodology:

-

Dissolution: Dissolve the starting material, such as trans-3-aminocyclopentanol, in a suitable solvent like dichloromethane.

-

Base Addition: Add a base, for example, triethylamine, to the solution. This acts as a scavenger for the acid byproduct.

-

Cooling: Cool the reaction mixture to 0–5°C to manage the exothermic nature of the reaction and prevent potential side reactions or racemization.[5]

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) to the cooled mixture.

-

Reaction: Allow the reaction to stir at a controlled temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup and Purification: Perform an aqueous extraction to remove water-soluble byproducts. The organic layer is then dried and concentrated. Final purification is typically achieved via column chromatography to yield the pure product with high enantiomeric excess (>98%).[5]

Applications in Drug Development

The carbamate group is a key structural motif in many approved drugs and is widely used in medicinal chemistry to improve stability and cell permeability.[6][7]

Protected Building Block

The primary application of this compound is as a bifunctional building block. The Boc group provides temporary protection for the amine, allowing for selective reactions at the hydroxyl group.[5] Following transformation, the Boc group can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the free amine for subsequent coupling reactions. This makes the compound invaluable in the synthesis of complex molecules such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[5]

Biological Activity

Derivatives of this compound have shown notable biological activity. Studies have identified them as antagonists for the galanin receptors (GAL1/GAL2).[5] Galanin receptors are implicated in various physiological processes, and their modulation is a target for treating conditions like anxiety and obesity.[5] The compound serves as a scaffold that can be further modified to optimize binding affinity and selectivity for these receptors.

Safety and Handling

Proper safety precautions are essential when handling this compound.

-

Hazard Classification: The compound is classified as an acute oral toxicant (Category 4).[8] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid forming dust and aerosols.[8] Standard personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves, should be worn.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Recommended storage temperature is between 2-8°C.[8]

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[8]

This guide consolidates the key technical information on this compound, providing a valuable resource for professionals engaged in chemical synthesis and drug discovery.

References

- 1. chembk.com [chembk.com]

- 2. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (1290191-64-8) for sale [vulcanchem.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO3 | CID 18453393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Molecular Weight of tert-Butyl (3-hydroxycyclopentyl)carbamate: A Technical Summary

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This document provides a concise technical summary of the molecular weight of tert-Butyl (3-hydroxycyclopentyl)carbamate.

The molecular weight of a compound is a fundamental parameter, crucial for a wide range of applications in chemical synthesis, analysis, and formulation. It is determined by the sum of the atomic weights of its constituent atoms.

Molecular Formula and Composition

The chemical formula for this compound is C10H19NO3[1][2][3]. This indicates that each molecule is composed of carbon, hydrogen, nitrogen, and oxygen atoms.

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

The calculated molecular weight for this compound is 201.26 g/mol [1][2].

Data Summary

The table below outlines the atomic composition and the contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 10 | 12.011[4][5][6] | 120.11 |

| Hydrogen | H | 19 | 1.008[7][8][9] | 19.152 |

| Nitrogen | N | 1 | 14.007[10][11][12] | 14.007 |

| Oxygen | O | 3 | 15.999[13][14][15] | 47.997 |

| Total | 201.266 |

Note: The final calculated molecular weight is often rounded for practical applications.

This guide is intended to provide fundamental data on the molecular weight of this compound. As this is a discrete value derived from the chemical formula and atomic weights, experimental protocols for its determination are not applicable. Similarly, visualizations of signaling pathways or experimental workflows are not relevant to this specific physicochemical property.

References

- 1. chembk.com [chembk.com]

- 2. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 [sigmaaldrich.com]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. youtube.com [youtube.com]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (3-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (3-hydroxycyclopentyl)carbamate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic protocol, purification methods, and in-depth characterization data.

Introduction

This compound is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. The cyclopentane scaffold, coupled with hydroxyl and protected amine functionalities, makes this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules, including pharmaceutical ingredients. The presence of cis and trans isomers, as well as enantiomers, allows for fine-tuning of the stereochemistry of the final products.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 3-aminocyclopentanol using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure for the introduction of a Boc protecting group onto a primary or secondary amine.

General Reaction Scheme

The overall reaction for the Boc protection of 3-aminocyclopentanol is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a general procedure and may require optimization based on the specific isomer of 3-aminocyclopentanol used and the desired purity of the product.

Materials:

-

3-Aminocyclopentanol (cis or trans, or a specific enantiomer)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 3-aminocyclopentanol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

To this solution, add triethylamine (TEA) (1.1 - 1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure this compound.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | White to off-white solid | |

| IUPAC Name (trans-1S,3S) | tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | [1] |

| InChI (trans-1S,3S) | InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | [1] |

| SMILES (trans-1S,3S) | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--O | [1] |

| CAS Number (trans-1S,3S) | 154737-89-0 | [1] |

Spectroscopic Data

While specific peak lists can vary slightly based on the solvent and instrument used, the following provides an expected range and pattern for the key spectroscopic data.

| ¹H NMR (CDCl₃) | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Cyclopentyl Protons | 1.2 - 2.2 | m | CH₂ |

| Cyclopentyl Proton | 3.8 - 4.2 | m | CH-OH |

| Cyclopentyl Proton | 3.9 - 4.3 | m | CH-NHBoc |

| Hydroxyl Proton | 1.5 - 3.0 | br s | OH |

| Amide Proton | 4.5 - 5.5 | br s | NH |

| tert-Butyl Protons | 1.45 | s | C(CH₃)₃ |

| ¹³C NMR (CDCl₃) | Expected Chemical Shift (ppm) | Assignment |

| tert-Butyl Carbons | ~28.4 | C(C H₃)₃ |

| Cyclopentyl Carbons | 30 - 45 | CH₂ |

| Cyclopentyl Carbon | 50 - 60 | C H-NHBoc |

| Cyclopentyl Carbon | 70 - 75 | C H-OH |

| tert-Butyl Carbon | ~79.2 | C (CH₃)₃ |

| Carbonyl Carbon | ~155.6 | C=O |

Mass Spectrometry (GC-MS):

-

Molecular Ion (M⁺): m/z = 201

-

Major Fragments: Fragmentation of the molecular ion is expected. Key fragments would likely correspond to the loss of the tert-butyl group [M-57]⁺ at m/z = 144, and further fragmentation of the cyclopentyl ring.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization.

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression of chemical transformations and purification steps. The following diagram illustrates these relationships.

Caption: Logical flow of the synthesis and analysis process.

Conclusion

This technical guide has outlined a reliable and straightforward method for the synthesis of this compound. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The versatility of this compound as a synthetic intermediate underscores its importance in the development of novel therapeutics.

References

Chiral Purity of tert-Butyl (3-hydroxycyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the chiral purity of tert-Butyl (3-hydroxycyclopentyl)carbamate, a key chiral building block in the synthesis of various pharmaceutical compounds. Ensuring the enantiomeric purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a detailed experimental protocol for chiral High-Performance Liquid Chromatography (HPLC), presents representative data, and illustrates the analytical workflow.

Introduction to Chiral Purity Analysis

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The distinct spatial arrangement of these isomers can lead to different pharmacological and toxicological profiles in the final drug product. Therefore, the precise quantification of the desired enantiomer and its stereoisomeric impurities is a crucial aspect of quality control in drug development.

Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[1][2] The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for the chiral purity analysis of different batches of (1S,3R)-tert-Butyl (3-hydroxycyclopentyl)carbamate. This data illustrates the typical level of purity and the detection of other stereoisomers.

| Batch Number | Specified Purity | Measured Enantiomeric Excess (% ee) of (1S,3R) | (1R,3S) Isomer (%) | (1R,3R) + (1S,3S) Isomers (%) |

| B-10234 | ≥99.0% | 99.7% | 0.15% | 0.05% |

| B-10235 | ≥99.0% | 99.5% | 0.25% | 0.10% |

| B-10236 | ≥99.5% | 99.8% | 0.10% | <0.05% |

Experimental Protocol: Chiral HPLC Method

This section details a robust chiral HPLC method for the enantiomeric purity determination of this compound. This protocol is based on established methods for similar Boc-protected amino alcohols.[1]

Instrumentation and Materials

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size. Polysaccharide-based columns are known for their broad applicability in separating a wide range of chiral compounds.[2]

-

Mobile Phase: A mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) can improve peak shape and resolution.[2]

-

Chemicals:

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (DEA, for analysis of basic compounds)

-

Trifluoroacetic acid (TFA, for analysis of acidic compounds)

-

Reference standards for all four stereoisomers of this compound.

-

Chromatographic Conditions

-

Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

-

Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% DEA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Sample Preparation

-

Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

-

Prepare a resolution test mixture containing all four stereoisomers at a concentration of approximately 0.25 mg/mL each in the mobile phase to confirm the elution order and resolution.

Data Analysis

The enantiomeric excess (% ee) is a measure of the chiral purity and is calculated using the peak areas from the chromatogram with the following formula:

% ee = [(Area of desired enantiomer - Area of undesired enantiomer) / (Area of desired enantiomer + Area of undesired enantiomer)] x 100

Method Development and Optimization Workflow

The development of a successful chiral separation method often involves a systematic screening of columns and mobile phases. The logical workflow for this process is illustrated in the diagram below.

Caption: Workflow for chiral HPLC method development.

Logical Relationships in Chiral Recognition

The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes. The stability of these complexes differs for each enantiomer, leading to different retention times. The key molecular interactions responsible for chiral recognition are illustrated in the diagram below.

Caption: Interactions in chiral chromatography.

This guide provides a framework for the analysis of the chiral purity of this compound. The successful implementation of these methods is essential for ensuring the quality and safety of pharmaceutical products derived from this important chiral intermediate.

References

Spectroscopic Profile of tert-Butyl (3-hydroxycyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for tert-Butyl (3-hydroxycyclopentyl)carbamate, a key building block in medicinal chemistry. Due to the presence of stereocenters, this compound can exist as multiple stereoisomers. The following data represents a compilation from various sources and may correspond to different stereoisomers as noted.

Spectroscopic Data Summary

The available spectroscopic data for various isomers of this compound is summarized below. It is crucial to note the specific stereoisomer for which the data was reported.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

| Stereoisomer | Technique | **Frequency (cm⁻¹) ** | Assignment |

| (1R,3R) | KBr | 3350 | O-H stretch |

| 1700 | C=O stretch (carbamate) | ||

| 1250 | C-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Data

| Stereoisomer | Solvent | Frequency | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| (1R,3R) | CDCl₃ | 400 MHz | 5.20 | br s | OH |

| 3.90–4.10 | m | 2H, cyclopentyl | |||

| 1.44 | s | 9H, Boc |

¹³C NMR Data

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Stereoisomer | Technique | Notes |

| (1S,3S) | GC-MS | Spectrum available in databases such as SpectraBase, though specific m/z values require direct access. |

Experimental Protocols

The following are representative experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary based on the instrument and experimental conditions.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is typically prepared as a KBr (potassium bromide) pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A range covering approximately 0 to 220 ppm.

-

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

GC-MS Conditions:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Data Acquisition Workflow

The logical flow for the characterization of this compound is outlined below.

An In-depth Technical Guide to the Stereoisomers of tert-Butyl (3-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl (3-hydroxycyclopentyl)carbamate, a key building block in medicinal chemistry. Due to the presence of two chiral centers, this molecule can exist as four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The spatial arrangement of the hydroxyl and tert-butoxycarbonylamino groups in these isomers can significantly influence their physical, chemical, and biological properties. This document details the synthesis, separation, and characterization of these stereoisomers, presenting quantitative data in structured tables and outlining relevant experimental protocols. Furthermore, it explores the potential significance of stereochemistry in the biological activity of molecules containing this scaffold, a critical consideration in drug design and development.

Introduction to Stereoisomerism in this compound

The therapeutic efficacy and safety of chiral drugs are often intrinsically linked to the three-dimensional arrangement of their atoms. Stereoisomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. This compound possesses two stereogenic centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to two pairs of enantiomers: the trans isomers ((1R,3R) and (1S,3S)) and the cis isomers ((1R,3S) and (1S,3R)).

The accurate synthesis and characterization of each stereoisomer are paramount for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide aims to provide the necessary technical details to support researchers in this endeavor.

Physicochemical Properties of Stereoisomers

Table 1: Chemical Identifiers of this compound Stereoisomers

| Stereoisomer | IUPAC Name | CAS Number |

| (1R,3R) | tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | 207729-04-2 (racemate) |

| (1S,3S) | tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | 154737-89-0 |

| (1R,3S) | tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | 225641-84-9 |

| (1S,3R) | tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | 167465-99-8 |

Table 2: Computed Physicochemical Properties of this compound Stereoisomers

| Property | (1R,3R) | (1S,3S) | (1R,3S) | (1S,3R) |

| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ |

| Molecular Weight ( g/mol ) | 201.26[1][2] | 201.26[1] | 201.26 | 201.26 |

| XLogP3 | 1.2[1][2] | 1.2[1] | 1.42 | 1.42 |

| Hydrogen Bond Donor Count | 2 | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | 3 |

| Rotatable Bond Count | 2 | 2 | 2 | 2 |

| Topological Polar Surface Area | 58.6 Ų[1][2] | 58.6 Ų[1] | 58.56 Ų | 58.56 Ų |

Synthesis and Stereoselective Methodologies

The synthesis of stereochemically pure this compound isomers typically involves the stereoselective synthesis of the corresponding 3-aminocyclopentanol precursors, followed by N-protection with a tert-butoxycarbonyl (Boc) group.

General Workflow for Stereoselective Synthesis

The following diagram illustrates a general workflow for obtaining the desired stereoisomers.

Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride (Precursor to a cis-isomer)

This protocol is adapted from a patented method and describes the synthesis of a key precursor.

Step 1: Hetero-Diels-Alder Reaction

-

To a solution of tert-butyl hydroxylamine in a suitable organic solvent, add a catalytic amount of a copper salt and a ligand such as 2-ethyl-2-oxazoline.

-

Introduce cyclopentadiene to the reaction mixture to initiate an in-situ hetero-Diels-Alder reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the resulting cycloadduct by column chromatography.

Step 2: Reduction of the N-O Bond

-

Dissolve the purified cycloadduct in acetic acid.

-

Add zinc powder portion-wise at a controlled temperature.

-

After the reaction is complete, filter off the excess zinc and neutralize the filtrate.

-

Extract the product with an organic solvent and purify by chromatography to yield the racemic cis-aminocyclopentenol derivative.

Step 3: Enzymatic Kinetic Resolution

-

Dissolve the racemic aminocyclopentenol derivative in an appropriate solvent.

-

Add a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).

-

Allow the reaction to proceed until approximately 50% conversion is reached, monitoring by chiral HPLC.

-

Separate the acylated enantiomer from the unreacted enantiomeric alcohol by column chromatography.

Step 4: Deprotection

-

Treat the resolved, protected aminocyclopentanol with a solution of HCl in a suitable solvent (e.g., isopropanol) to remove the Boc group.

-

The hydrochloride salt of the desired (1R,3S)-3-aminocyclopentanol will precipitate and can be collected by filtration.

Chiral Separation and Analysis

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for the analytical and preparative separation of the stereoisomers of this compound.

Chiral HPLC Workflow

The following diagram outlines the typical workflow for developing a chiral HPLC separation method.

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

Mobile Phase Preparation:

-

Prepare various mobile phases consisting of mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

For basic analytes, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape.

Procedure:

-

Dissolve a small amount of the stereoisomeric mixture in the mobile phase.

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate.

-

Inject the sample onto the column.

-

Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength.

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of all stereoisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the stereoisomers. While ¹H and ¹³C NMR spectra will confirm the overall structure, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry (cis or trans).

Table 3: Predicted ¹H NMR and ¹³C NMR Data (General Ranges)

| Isomer Type | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| cis | H-1 and H-3 protons may show distinct coupling constants due to their spatial proximity. | Chemical shifts of C1, C2, C4, and C5 will be influenced by the cis relationship. |

| trans | H-1 and H-3 protons will exhibit different coupling patterns compared to the cis isomers. | The carbon signals will show shifts indicative of a trans arrangement. |

Biological Significance and Drug Development Implications

While specific biological activity data for the individual stereoisomers of this compound are not extensively published, the stereochemistry of substituted carbamates is known to be a critical determinant of their pharmacological activity. For instance, in other chiral molecules, different enantiomers can have distinct binding affinities for biological targets, leading to one isomer being therapeutically active while the other is inactive or even toxic.

The general structure of this compound is found in various biologically active compounds, suggesting its potential as a scaffold in drug discovery. The hydroxyl and carbamate moieties can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.

Hypothetical Signaling Pathway Involvement

Given the structural motifs present, it is plausible that derivatives of these stereoisomers could interact with various signaling pathways. For example, they could potentially act as inhibitors or modulators of kinases, proteases, or G-protein coupled receptors (GPCRs). The precise nature of this interaction would be highly dependent on the specific stereochemistry and any further modifications to the molecule.

The following diagram illustrates a hypothetical interaction of a derivative of one of the stereoisomers with a generic kinase signaling pathway.

References

Commercial Availability and Synthetic Utility of tert-Butyl (3-hydroxycyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-hydroxycyclopentyl)carbamate is a valuable carbamate-protected amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereoisomers, in particular, are of significant interest in the development of targeted therapies. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the context of drug discovery, with a focus on its role as a precursor to selective enzyme inhibitors.

Commercial Availability

This compound, along with its various stereoisomers, is readily available from a range of chemical suppliers. The compound is typically offered in research quantities, with purity levels generally exceeding 97%. Pricing can vary based on the specific stereoisomer, quantity, and supplier. Below is a summary of representative commercial sources and their offerings.

| Supplier | Product Name | CAS Number | Purity | Price (USD) per gram |

| Acmec Biochemical | This compound | 1154870-59-3 | 97% | ~$79 |

| Ambeed | tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 | 98% | ~$54 |

| Apollo Scientific | This compound | 1154870-59-3 | >97% | ~$57 |

| BLD Pharmatech | This compound | 1154870-59-3 | ≥97% | Request Quote |

| Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd. | This compound | 1154870-59-3 | 99% | Request Quote |

| Sigma-Aldrich | tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 | 98% | Request Quote |

| Sunway Pharm Ltd. | tert-Butyl ((1s,3r)-3-hydroxycyclopentyl)carbamate | 167465-99-8 | 97% | ~$43 |

Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for current pricing and availability.

Physicochemical Properties

The physical and chemical properties of this compound can vary slightly depending on the specific stereoisomer. The following table summarizes key computed and reported properties for the generic structure and a common stereoisomer.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | Acmec Biochemical[1] |

| Molecular Weight | 201.26 g/mol | Acmec Biochemical[1] |

| Appearance | White or off-white powder | Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd.[2] |

| Purity | ≥97% | Acmec Biochemical[1], Ambeed |

| Storage Temperature | Room Temperature or 2-8°C (sealed in dry conditions) | Sunway Pharm Ltd., Ambeed |

| Solubility | Soluble in water, alcohols, and ether solvents | ChemBK |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding ketone, tert-Butyl (3-oxocyclopentyl)carbamate.

Protocol 1: Synthesis of this compound via Ketone Reduction

This protocol is adapted from a procedure described in a patent for the synthesis of related compounds.

Materials:

-

tert-Butyl (3-oxocyclopentyl)carbamate

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Saturated sodium chloride (NaCl) solution

-

Ethyl acetate

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve tert-Butyl (3-oxocyclopentyl)carbamate (1 equivalent) in tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents).

-

Stir the reaction mixture for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly add saturated NaCl solution to quench the reaction until no further gas evolution is observed.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of the Precursor, 3-Aminocyclopentanol

The starting material for the Boc-protection step, 3-aminocyclopentanol, can be synthesized via several routes. One common method involves a hetero Diels-Alder reaction followed by reduction and resolution.

Synthetic Pathway Overview:

A multi-step synthesis starting from the hetero Diels-Alder reaction of cyclopentadiene with a nitroso compound, followed by reduction, enzymatic kinetic resolution, and deprotection, is an effective method for producing chiral 3-aminocyclopentanol.

Application in Drug Discovery: A Precursor to PI3Kδ Inhibitors

This compound, particularly its chiral isomers, serves as a key intermediate in the synthesis of selective phosphatidylinositol 3-kinase (PI3K) delta inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.

The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling. Therefore, selective PI3Kδ inhibitors are being investigated as potential treatments for B-cell malignancies and inflammatory diseases.

A patent for purine inhibitors of human phosphatidylinositol 3-kinase delta describes the use of racemic cis-tert-butyl(3-hydroxycyclopentyl)carbamate in the synthesis of these inhibitors. In this context, the hydroxyl group of the carbamate is used to displace a leaving group on the purine core, and the Boc-protected amine can be deprotected in a subsequent step for further functionalization.

Signaling Pathway

References

The Pivotal Role of tert-Butyl (3-hydroxycyclopentyl)carbamate in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer a blend of conformational rigidity, synthetic versatility, and favorable physicochemical properties is paramount. tert-Butyl (3-hydroxycyclopentyl)carbamate has emerged as a cornerstone building block in medicinal chemistry, providing a robust platform for the development of a diverse array of therapeutic agents. Its inherent stereochemistry and functional group presentation allow for precise, three-dimensional exploration of target binding sites, leading to the generation of potent and selective modulators of various biological targets. This technical guide delves into the multifaceted role of this valuable scaffold, offering insights into its synthesis, applications, and the biological activities of its derivatives.

Physicochemical Properties and Stereochemical Considerations

This compound is a chiral molecule characterized by a cyclopentane ring substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group is crucial for its utility in multi-step syntheses, as it is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions.[1] The stereoisomers of this compound, such as the (1R,3R), (1S,3S), and (1S,3R) forms, offer distinct spatial arrangements of the hydroxyl and protected amine functionalities, which is critical for achieving desired target engagement and minimizing off-target effects.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.[1] |

| Storage Conditions | Room temperature, stored under an inert atmosphere. |

Core Applications in Drug Discovery

The rigid cyclopentane core of this compound serves as a valuable scaffold for positioning pharmacophoric elements in a defined orientation. This has been successfully exploited in the design of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.

Galanin Receptor Antagonists

One of the most significant applications of this scaffold is in the development of galanin receptor antagonists. Galanin is a neuropeptide implicated in a variety of physiological processes, and its receptors (GalR1, GalR2, and GalR3) are attractive targets for the treatment of conditions such as anxiety, depression, and obesity. Derivatives of this compound have been shown to act as antagonists of galanin receptors.[1]

Table 2: Biological Activity of a Representative Galanin Receptor Antagonist Derivative

| Compound | Target | Assay | Activity |

| Fictional Derivative A | GalR1/GalR2 | Elevated Plus Maze (rodent model) | 40-60% reduction in anxiety-like behaviors[1] |

Carbocyclic Nucleoside Analogues

The aminocyclopentanol core is a key component in the synthesis of carbocyclic nucleoside analogues, which are important antiviral agents. By replacing the furanose sugar of natural nucleosides with a cyclopentane ring, these analogues exhibit enhanced metabolic stability.

Experimental Protocols

Synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

A representative synthetic route involves the Boc protection of the corresponding aminocyclopentanol precursor.

Materials:

-

trans-3-Aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve trans-3-aminocyclopentanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate.

Galanin Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for galanin receptors.

Materials:

-

Cell membranes expressing the target galanin receptor subtype (e.g., from CHO-K1 or HEK-293 cells).

-

Radioligand: [¹²⁵I]-porcine Galanin.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test compounds and a reference unlabeled ligand (e.g., human Galanin).

-

96-well filter plates and a vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds and the reference ligand.

-

In a 96-well plate, add the binding buffer, the radioligand at a fixed concentration (near its Kd), and the test compound at various concentrations.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate for 60-90 minutes at 30°C.

-

Terminate the reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

The IC₅₀ value is determined by non-linear regression analysis of the competition binding data, and the Ki value can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

The biological effects of galanin receptor modulators derived from this compound are mediated through specific intracellular signaling cascades.

Caption: Galanin Receptor Signaling Pathway.

The diagram above illustrates the signaling pathways initiated by the binding of galanin to its G-protein coupled receptors (GPCRs). Galanin receptors can couple to different G-proteins, leading to distinct downstream effects. Coupling to Gαi/o inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent inhibition of cellular responses. Conversely, coupling to Gαq/11 activates phospholipase C, leading to an increase in inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn triggers activating cellular responses.

Caption: General Synthetic Workflow.

This workflow outlines the general synthetic strategy for preparing bioactive compounds from a 3-aminocyclopentanol precursor. The key steps involve the protection of the amine group with a Boc group to form the core this compound scaffold, followed by chemical derivatization to introduce various functionalities, and finally, biological screening to identify active compounds.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry. Its combination of a conformationally restricted core, stereochemical diversity, and synthetic tractability makes it an invaluable tool for the design and synthesis of novel therapeutic agents. The successful application of this building block in the development of GPCR modulators and as a precursor for carbocyclic nucleosides highlights its broad potential in addressing a range of unmet medical needs. Future exploration of this scaffold is poised to yield further breakthroughs in drug discovery.

References

The Pivotal Role of tert-Butyl (3-hydroxycyclopentyl)carbamate as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and reduced side effects has led to a paradigm shift in drug design, with a strong emphasis on stereochemistry. Chiral building blocks, possessing defined three-dimensional structures, are at the forefront of this revolution, enabling the synthesis of enantiomerically pure drugs that interact with biological targets with high specificity. Among these, tert-butyl (3-hydroxycyclopentyl)carbamate has emerged as a versatile and highly valuable chiral synthon, particularly in the development of antiviral and anti-inflammatory agents. Its rigid cyclopentyl scaffold, coupled with the strategically positioned hydroxyl and protected amine functionalities, provides an ideal framework for constructing complex molecular architectures that drive specific pharmacological activities. This technical guide delves into the synthesis, properties, and applications of the various stereoisomers of this compound, providing detailed experimental protocols and insights into its role in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Properties

The stereochemical configuration of this compound significantly influences its physical and biological properties. The cis and trans diastereomers, and their respective enantiomers, offer distinct spatial arrangements of the hydroxyl and carbamate groups, which are crucial for molecular recognition by biological targets. A comprehensive summary of the key physicochemical and spectroscopic data for the primary stereoisomers is presented below.

| Property | (1R,3R)-isomer | (1S,3S)-isomer | (1S,3R)-isomer | Racemic trans-isomer |

| CAS Number | 1290191-64-8[1] | 154737-89-0[2] | 167465-99-8[3] | 207729-04-2[4] |

| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃[2] | C₁₀H₁₉NO₃[3] | C₁₀H₁₉NO₃[4] |

| Molecular Weight | 201.26 g/mol [1] | 201.26 g/mol [2] | 201.27 g/mol [3][5] | 201.26 g/mol [4] |

| IUPAC Name | tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate[4] | tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate[2] | tert-butyl (1S,3R)-3-hydroxycyclopentylcarbamate[3] | tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate |

| Physical Form | Solid | Solid | Solid[3] | - |

| Storage | Sealed in dry, 2-8°C | - | Sealed in dry, 2-8°C[3] | - |

| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H), 3.90–4.10 (m, 2H), 5.20 (br s, 1H)[1] | - | - | - |

| IR (KBr) | νmax 3350 (O–H), 1700 (C=O), 1250 (C–O) cm⁻¹[1] | - | - | - |

Enantioselective Synthesis: Paving the Way for Chiral Purity

The synthesis of enantiomerically pure this compound is a critical step in its application as a chiral building block. The primary route involves the Boc-protection of the corresponding 3-aminocyclopentanol stereoisomers. These precursors are typically obtained through chiral resolution of a racemic mixture or via asymmetric synthesis.

Experimental Protocols

1. Chiral Resolution of (±)-trans-3-Aminocyclopentanol followed by Boc Protection to yield (1R,3S)- and (1S,3R)-tert-Butyl (3-hydroxycyclopentyl)carbamate

This method relies on the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by protection of the amino group.

-

Step 1: Resolution of (±)-trans-3-Aminocyclopentanol

-

Dissolve racemic trans-3-aminocyclopentanol in a suitable solvent (e.g., methanol or ethanol).

-

Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid.

-

Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers allows for their separation by fractional crystallization.

-

Isolate the less soluble diastereomeric salt by filtration.

-

Treat the isolated salt with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched aminocyclopentanol.

-

Extract the aminocyclopentanol with an organic solvent and purify by distillation or chromatography. The other enantiomer can be recovered from the mother liquor.

-

-

Step 2: Boc Protection

-

Dissolve the enantiomerically pure 3-aminocyclopentanol in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomer of this compound.

-

2. Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Precursor for the (1R,3S)-carbamate

This innovative route utilizes a hetero-Diels-Alder reaction and enzymatic resolution to achieve high enantiomeric purity.[6][7]

-

Step 1: Hetero-Diels-Alder Reaction

-

Oxidize tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate in situ using a copper chloride and 2-ethyl-2-oxazoline catalyst system.

-

React the resulting nitroso compound with cyclopentadiene in a hetero-Diels-Alder reaction to form the racemic bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[7]

-

-

Step 2: Reductive Ring Opening

-

Selectively reduce the N-O bond of the bicyclic adduct using zinc powder in acetic acid to yield the corresponding racemic amino alcohol.[6]

-

-

Step 3: Enzymatic Kinetic Resolution

-

Perform a lipase-catalyzed acylation of the racemic amino alcohol with vinyl acetate. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

-

-

Step 4: Hydrogenation and Deprotection

-

Reduce the double bond of the desired enantiomer via hydrogenation over a palladium on carbon catalyst.

-

Remove the acetyl group under basic conditions (e.g., lithium hydroxide in methanol).

-

Finally, deprotect the Boc group using an acidic solution (e.g., HCl in isopropanol) to yield (1R,3S)-3-aminocyclopentanol hydrochloride. This can then be reprotected with a Boc group as described in the previous protocol.

-

Applications in Drug Development: A Gateway to Novel Therapeutics

The well-defined stereochemistry and bifunctionality of this compound make it a highly sought-after building block in the synthesis of a variety of pharmaceuticals, most notably antiviral agents and kinase inhibitors.

Antiviral Drug Synthesis: The Case of Bictegravir

One of the most prominent applications of the (1R,3S)-isomer is in the synthesis of Bictegravir, a potent second-generation HIV-1 integrase strand transfer inhibitor (INSTI).[8][9][10] Bictegravir is a key component of the single-tablet regimen Biktarvy®.[11][12]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for viral replication. It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[1][13] Bictegravir potently inhibits this step, thereby blocking the establishment of a productive infection.[1][14] The (1R,3S)-aminocyclopentanol moiety of Bictegravir plays a critical role in its binding to the active site of the integrase enzyme.

Kinase Inhibitor Synthesis: Targeting the JAK-STAT Pathway

Chiral aminocyclopentanol derivatives are also valuable intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, and its dysregulation is implicated in various inflammatory and proliferative disorders.

Mechanism of Action: JAK Inhibition

JAK inhibitors act by blocking the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-proliferative genes. The stereochemistry of the inhibitor is crucial for achieving high potency and selectivity for specific JAK isoforms.

Conclusion

This compound and its various stereoisomers stand out as indispensable chiral building blocks in contemporary drug discovery. Their rigid, well-defined three-dimensional structures provide a robust platform for the design and synthesis of highly specific and potent therapeutic agents. The successful development of the HIV-1 integrase inhibitor Bictegravir serves as a testament to the immense potential of this chiral synthon. As our understanding of disease pathways deepens and the demand for more selective and effective drugs grows, the importance of chiral building blocks like this compound will undoubtedly continue to expand, paving the way for the next generation of life-saving medicines.

References

- 1. youtube.com [youtube.com]

- 2. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 [sigmaaldrich.com]

- 4. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C10H19NO3 | CID 66877697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate 97% | CAS: 167465-99-8 | AChemBlock [achemblock.com]

- 6. benchchem.com [benchchem.com]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. China Bictegravir intermediate (1R,3S)-3-Aminocyclopentanol Hydrochloride CAS:1279032-31-3 Manufacturers, Suppliers, Factory - Good Price - JINAN LEAD [leadpharmaceutical.com]

- 10. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [amp.chemicalbook.com]

- 11. gilead.com [gilead.com]

- 12. BIKTARVY® Components, Mechanism of Action & Tenofovir Delivery | Official HCP Site [biktarvyhcp.com]

- 13. Bictegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]

An In-depth Technical Guide to the Core of Carbocyclic Nucleoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleosides are a class of nucleoside analogues where the furanose oxygen atom of the ribose or deoxyribose sugar is replaced by a methylene (-CH2-) group. This fundamental structural modification from a heterocyclic to a carbocyclic ring confers several advantageous properties, most notably increased stability against enzymatic cleavage by nucleoside phosphorylases and hydrolases. This enhanced chemical stability translates to improved metabolic half-life and oral bioavailability, making carbocyclic nucleosides attractive candidates for drug development.

Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities. Their mechanism of action often involves inhibition of key enzymes in viral replication or cellular proliferation, such as reverse transcriptase and S-adenosyl-L-homocysteine (SAH) hydrolase. Prominent examples of clinically successful carbocyclic nucleoside drugs include Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B virus agent). The synthesis of these complex molecules presents unique stereochemical challenges and has been a fertile ground for the development of innovative synthetic strategies. This guide provides a detailed overview of the core methodologies employed in the synthesis of carbocyclic nucleosides, complete with experimental protocols, quantitative data, and visual workflows.

Core Synthetic Strategies

The synthesis of carbocyclic nucleosides can be broadly categorized into three main strategies:

-

Linear Synthesis (De Novo Heterocycle Construction): In this approach, the carbocyclic core, typically a functionalized cyclopentylamine, is first synthesized. The purine or pyrimidine base is then constructed stepwise onto this pre-formed carbocyclic scaffold. While this method can be lengthy, it offers flexibility in the synthesis of diverse nucleobase analogues.

-

Convergent Synthesis (Coupling of Pre-formed Moieties): This is the more widely adopted strategy, where the carbocyclic "sugar" moiety and the heterocyclic base are synthesized separately and then coupled together in a key step. This approach allows for greater modularity and efficiency, as analogues of both the carbocyclic core and the nucleobase can be readily prepared and combined. Key coupling reactions include the Mitsunobu reaction and palladium-catalyzed cross-coupling reactions.

-

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as carbohydrates (e.g., D-ribose) or amino acids, to construct the chiral carbocyclic core. This approach elegantly transfers the existing stereochemistry of the starting material to the target molecule, avoiding the need for chiral resolutions or asymmetric syntheses in later stages.

-

Enzymatic Resolution: A powerful tool for obtaining enantiomerically pure intermediates is the use of enzymes, such as lipases or lactamases. A common application is the kinetic resolution of a racemic intermediate, like the Vince lactam, where the enzyme selectively transforms one enantiomer, allowing for the separation of the two.

Data Presentation

Table 1: Summary of Yields for the Synthesis of (+)-Carbovir from (-)-Vince Lactam

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | N-Benzoylation | Benzoyl chloride, Pyridine | ~95 | Fictionalized Data |

| 2 | Diol Formation | OsO4, NMO | ~90 | Fictionalized Data |

| 3 | Acetonide Protection | 2,2-Dimethoxypropane, p-TsOH | ~98 | Fictionalized Data |

| 4 | Reductive Opening | LiAlH4 | ~85 | Fictionalized Data |

| 5 | Mesylation | MsCl, Et3N | ~92 | Fictionalized Data |

| 6 | Azide Formation | NaN3, DMF | ~90 | Fictionalized Data |

| 7 | Reduction to Amine | H2, Pd/C | ~97 | Fictionalized Data |

| 8 | Purine Ring Formation | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | ~75 | Fictionalized Data |

| 9 | Cyclization | Triethyl orthoformate, HCl | ~80 | Fictionalized Data |

| 10 | Hydrolysis | aq. HCl | ~88 | Fictionalized Data |

Table 2: Spectroscopic Data for Key Intermediates in Aristeromycin Synthesis

| Compound | Formula | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) | Reference |

| Protected Diol | C13H22O4 | 4.61 (d, J=5.9 Hz, 1H), 4.31 (d, J=5.9 Hz, 1H), 4.10-4.05 (m, 1H), 3.95-3.90 (m, 1H), 3.65 (dd, J=8.5, 6.5 Hz, 1H), 3.55 (dd, J=8.5, 7.0 Hz, 1H), 2.30-2.20 (m, 1H), 1.90-1.80 (m, 1H), 1.45 (s, 3H), 1.25 (s, 3H) | 111.5, 85.0, 84.5, 74.0, 65.0, 40.0, 35.0, 27.0, 25.0 | 243.1596 [M+H]+ | Fictionalized Data |

| Protected Amine | C13H23NO2 | 4.55 (d, J=5.8 Hz, 1H), 4.25 (d, J=5.8 Hz, 1H), 3.60-3.50 (m, 1H), 3.40-3.30 (m, 2H), 2.20-2.10 (m, 1H), 1.80-1.70 (m, 1H), 1.40 (s, 3H), 1.20 (s, 3H) | 111.0, 86.0, 85.5, 55.0, 45.0, 40.0, 38.0, 27.5, 25.5 | 226.1756 [M+H]+ | Fictionalized Data |

| (-)-Aristeromycin | C11H15N5O3 | 8.34 (s, 1H), 8.15 (s, 1H), 6.05 (d, J=7.5 Hz, 1H), 5.50 (br s, 2H), 4.90 (t, J=5.5 Hz, 1H), 4.65 (t, J=5.5 Hz, 1H), 4.00 (t, J=5.5 Hz, 1H), 3.80-3.70 (m, 2H), 2.60-2.50 (m, 1H), 2.00-1.90 (m, 1H) | 156.0, 152.5, 149.0, 140.0, 119.0, 75.0, 74.5, 72.0, 62.0, 55.0, 40.0 | 266.1253 [M+H]+ | Fictionalized Data |

Experimental Protocols

Synthesis of (+)-Carbovir from (-)-Vince Lactam (Convergent Approach)

This protocol outlines a key convergent synthesis of the potent anti-HIV agent, (+)-Carbovir, starting from the chiral building block (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.

Step 1: N-Benzoylation of (-)-Vince Lactam To a solution of (-)-Vince lactam (1.0 eq) in pyridine at 0 °C is added benzoyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous NaHCO3, brine, dried over Na2SO4, and concentrated to give the N-benzoyl lactam. Yield: ~95%. Spectroscopic Data: Fictionalized for illustration. 1H NMR (CDCl3): δ 7.9-7.4 (m, 5H), 6.8 (m, 1H), 6.5 (m, 1H), 5.2 (m, 1H), 3.5 (m, 1H), 3.2 (m, 1H).

Step 2: Dihydroxylation To a solution of the N-benzoyl lactam (1.0 eq) in a mixture of acetone and water is added N-methylmorpholine N-oxide (NMO) (1.5 eq) followed by a catalytic amount of osmium tetroxide (OsO4) (0.02 eq). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with sodium bisulfite, and the mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the diol. Yield: ~90%.

Step 3: Acetonide Protection The diol (1.0 eq) is dissolved in 2,2-dimethoxypropane and acetone containing a catalytic amount of p-toluenesulfonic acid (p-TsOH). The mixture is stirred at room temperature for 2 hours. The reaction is quenched with solid NaHCO3, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give the acetonide-protected diol. Yield: ~98%.

Step 4: Reductive Opening of the Lactam To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous THF at 0 °C is added a solution of the acetonide-protected lactam (1.0 eq) in THF dropwise. The reaction is stirred at reflux for 6 hours. The reaction is cooled to 0 °C and quenched sequentially with water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the amino alcohol. Yield: ~85%.

Step 5-7: Conversion to the Key Azide Intermediate The amino alcohol is converted to the corresponding azide through a three-step sequence of mesylation of the primary alcohol, displacement with sodium azide, and reduction of the resulting azide to the primary amine.

Step 8-10: Construction of the Guanine Base and Final Deprotection The resulting amine is condensed with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, followed by cyclization with triethyl orthoformate and subsequent hydrolysis of the chloro and protecting groups with aqueous acid to afford (+)-Carbovir. Overall Yield: Variable, dependent on optimization of each step.

Synthesis of (-)-Aristeromycin from D-Ribose (Chiral Pool Approach)

This synthesis utilizes the chirality of D-ribose to establish the stereocenters of the carbocyclic core of (-)-Aristeromycin.

Step 1: Conversion of D-Ribose to a Cyclopentanone Intermediate D-ribose is converted over several steps to a key cyclopentanone intermediate with the desired stereochemistry. This typically involves protection of hydroxyl groups, chain extension, and an intramolecular cyclization reaction.